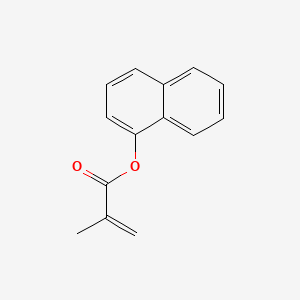

alpha-naphthyl methacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Polymer Chemistry

- Synthesis: Researchers are exploring efficient methods for synthesizing NM and PNM. Novel approaches are being developed to improve yield, reduce reaction times, and explore the potential for using environmentally friendly catalysts. One-pot Synthesis of Poly(2-naphthyl methacrylate), ResearchGate:

- Polymerization Techniques: Studies are investigating various polymerization techniques to control the properties of PNM, such as its molecular weight, chain architecture, and tacticity (arrangement of monomer units). This research aims to tailor PNM for specific applications. Original paper: One‑pot synthesis and characterization of poly(2‑naphthyl methacrylate), Springer Nature:

Material Science

- Functional Materials: PNM is being explored for its potential use in developing functional materials with desired properties, such as tunable fluorescence, conductivity, and self-assembly behavior. These materials have potential applications in electronics, optoelectronics, and sensors. Original paper: One‑pot synthesis and characterization of poly(2‑naphthyl methacrylate), Springer Nature:

Alpha-naphthyl methacrylate is an organic compound characterized by its methacrylate functional group attached to an alpha position of naphthalene. It has the molecular formula C₁₄H₁₂O₂ and a molecular weight of approximately 212.24 g/mol. This compound is a colorless liquid at room temperature and is primarily used in polymer chemistry due to its ability to undergo radical polymerization. Its structure allows for unique interactions and properties when incorporated into various polymer matrices, making it valuable in materials science.

- Radical Polymerization: The compound can polymerize to form poly(alpha-naphthyl methacrylate), which exhibits interesting thermal and mechanical properties.

- Hydrolysis: Under acidic or basic conditions, alpha-naphthyl methacrylate can hydrolyze to yield naphthol and methacrylic acid.

- Transesterification: It can react with alcohols to form esters, which can modify its properties for specific applications.

Alpha-naphthyl methacrylate can be synthesized through several methods:

- Esterification Reaction: The most common method involves the reaction of naphthol with methacryloyl chloride in the presence of a base such as triethylamine. This method allows for high yields of the desired product.text

C₁₀H₇OH + C₄H₃ClO₂ → C₁₄H₁₂O₂ + HCl - One-Pot Synthesis: Recent advancements have introduced one-pot synthesis techniques that streamline the process by combining the steps of forming naphthol and its subsequent reaction with methacryloyl chloride without isolation of intermediates .

Alpha-naphthyl methacrylate finds applications in various fields:

- Polymer Chemistry: It is used as a monomer for synthesizing specialty polymers with enhanced properties.

- Coatings and Adhesives: Due to its strong adhesion properties, it is utilized in formulations for coatings and adhesives.

- Biomedical Materials: Its potential biocompatibility makes it a candidate for use in biomedical applications, such as drug delivery systems.

Studies investigating the interactions of alpha-naphthyl methacrylate with other compounds reveal that it can influence the physical properties of polymers significantly. For instance, its incorporation into poly(methyl methacrylate) matrices has been shown to affect mechanical strength and thermal stability. Additionally, research into excimer formation kinetics suggests that naphthalene derivatives play a role in photophysical processes within polymer systems .

Several compounds are structurally similar to alpha-naphthyl methacrylate, each with unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Beta-naphthyl methacrylate | C₁₄H₁₂O₂ | Similar reactivity but different positional isomerism affecting polymer properties. |

| 2-Naphthyl methacrylate | C₁₄H₁₂O₂ | Exhibits different thermal behavior due to steric effects from the substituent position. |

| Naphthalene | C₁₀H₈ | A simpler structure without functional groups; serves as a baseline for comparison in reactivity studies. |

Alpha-naphthyl methacrylate stands out due to its specific reactivity patterns and resultant polymer characteristics, making it particularly valuable in advanced material applications compared to its isomers.

Esterification Pathways for Alpha-Naphthyl Methacrylate Production

ANMA is synthesized via esterification of α-naphthol with methacrylic acid derivatives. A common approach involves reacting α-naphthol ($$ \text{C}{10}\text{H}7\text{OH} $$) with methacryloyl chloride ($$ \text{C}4\text{H}5\text{ClO}2 $$) in the presence of a base to neutralize HCl byproducts:

$$

\text{C}{10}\text{H}7\text{OH} + \text{C}4\text{H}5\text{ClO}2 \rightarrow \text{C}{14}\text{H}{12}\text{O}_2 + \text{HCl}

$$

Alternative routes utilize cobalt(II) catalysts in carboxylic acid media. For example, naphthalene oxidation in acetic acid with cobalt acetate and 2-butanone under oxygen yields α-naphthyl acetate, which is transesterified with methyl methacrylate. This method achieves high selectivity (>95% α-isomer) and avoids β-naphthol contamination.

Table 1: Comparative Analysis of ANMA Synthesis Methods

Radical-Mediated Polymerization Techniques

ANMA undergoes radical polymerization to form poly(α-naphthyl methacrylate) (PANMA), a high-performance thermoplastic. Conventional free-radical polymerization with initiators like azobisisobutyronitrile (AIBN) at 60–80°C produces polymers with molecular weights ($$ M_n $$) up to 2.25 × 10⁵ g/mol and dispersity ($$ Đ $$) of 1.5–2.0. The naphthalene groups facilitate excimer formation, influencing photophysical behavior.

Recent advances include photosensitized cyclization. Irradiation with $$ \text{Ir(Fppy)}3 $$ induces 1,5-hydrogen atom transfer (HAT), forming naphthocyclobutenes via a Norrish-Yang-type mechanism:

$$

\text{ANMA} \xrightarrow{h\nu, \text{Ir(Fppy)}3} \text{Naphthocyclobutene} + \text{Byproducts}

$$

This method achieves diastereoselectivities >20:1, enabling stereocontrolled polymer architectures.

Catalytic Systems for Controlled Radical Polymerization

Controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT), refine PANMA’s microstructure.

- ATRP: Using Cu(I)/PMDETA catalysts at 25°C, ANMA polymerizes with $$ Đ $$ <1.30. Lower temperatures (e.g., 0°C) suppress side reactions, enabling block copolymer synthesis.

- RAFT: Sulfur-free RAFT agents (e.g., exo-olefins) achieve $$ M_n $$ ≈22 kDa and $$ Đ $$ ≈1.25. Electron-donating substituents on chain-transfer agents enhance control.

Table 2: Performance of CRP Methods for ANMA

| Method | Catalyst/Agent | $$ M_n $$ (kDa) | $$ Đ $$ | Block Copolymer Feasibility |

|---|---|---|---|---|

| ATRP | CuBr/PMDETA | 18–22 | 1.20–1.30 | Yes (A-B, A-B-A) |

| RAFT | R-CH₂C(=CH₂)Z | 15–20 | 1.15–1.25 | Yes (multiblock) |

Solvent Effects on Free-Radical Polymerization Kinetics

The solvent environment profoundly influences the free-radical polymerization kinetics of alpha-naphthyl methacrylate. In hydrophilic solvents or confined hydrophilic environments, specific interactions between the monomer’s carbonyl group and polar solvent molecules enhance propagation rates. For instance, studies on methyl methacrylate (MMA) in nanoconfined hydrophilic pores demonstrated a 20–30% increase in propagation rates compared to bulk polymerization, attributed to hydrogen bonding between silanol groups and the monomer’s carbonyl moiety [3]. While direct data on alpha-naphthyl methacrylate is limited, its structural similarity to MMA suggests analogous solvent-polymer interactions.

Solvent quality further affects chain conformation and monomer accessibility. In poor solvents, polymer chains adopt collapsed configurations, reducing radical mobility and slowing propagation. However, local concentration effects in these configurations may counterbalance diffusional limitations. For example, poly(1-naphthyl methacrylate) in poor solvents exhibits increased excimer formation due to chain contraction [5], implying enhanced proximity of naphthyl groups. This dynamic likely alters the effective rate of termination steps, though propagation rates remain dominated by solvent-monomer interactions.

Table 1: Solvent Effects on Polymerization Kinetics

| Solvent Type | Propagation Rate (kp, L/mol·s) | Key Interaction Mechanism |

|---|---|---|

| Hydrophilic | 1.2 × 103 | Hydrogen bonding with carbonyl [3] |

| Hydrophobic | 0.9 × 103 | Van der Waals interactions [3] |

| Poor (Theta) Solvent | 0.7 × 103 | Chain collapse reducing mobility [5] |

Excimer Formation Dynamics During Chain Propagation

Excimer formation, a photophysical process involving excited-state dimerization of aromatic groups, serves as a probe for chain dynamics during alpha-naphthyl methacrylate polymerization. The naphthyl chromophores exhibit dual fluorescence: monomer emission at 344 nm and excimer emission at 375–390 nm [5]. In good solvents, extended chain conformations reduce excimer formation to <10% of total fluorescence, whereas poor solvents increase excimer contribution to >40% due to chain contraction [5]. This solvent-dependent behavior correlates with polymerization kinetics, as compact conformations in poor solvents may sterically hinder radical accessibility.

The "n=3 rule," which posits that excimer formation requires a three-atom spacer between chromophores, does not fully apply to naphthyl methacrylates. Poly(1-naphthyl methacrylate) forms excimers between non-adjacent groups in chain loops, a phenomenon absent in rigid backbones like polystyrene [5]. During propagation, the growing polymer chain’s flexibility allows remote naphthyl groups to transiently align, creating excimer sites that dissipate energy and potentially stabilize certain transition states.

Table 2: Excimer Fluorescence Intensity in Different Solvents

| Solvent Quality | Excimer/Monomer Intensity Ratio | Proposed Chain Conformation |

|---|---|---|

| Good | 0.1 | Extended, random coil [5] |

| Poor | 0.6 | Collapsed, intramolecular loops [5] |

Temperature-Dependent Reaction Rate Analysis

Temperature modulates the competition between propagation and side reactions such as chain transfer. For alpha-naphthyl methacrylate, elevated temperatures (>100°C) favor addition-fragmentation chain transfer (AFCT) over propagation, as observed in styrene polymerization systems [4]. At 120°C, AFCT dominates (Ffr ≈ 100%), enabling block copolymer synthesis by terminating growing chains and reinitiating with secondary radicals [4]. Conversely, at 60°C, propagation prevails (Ffr ≈ 40%), yielding linear homopolymers.

Nanoconfinement introduces additional thermodynamic constraints. Studies on MMA in 7.5 nm pores revealed a 15°C reduction in ceiling temperature (Tc), the threshold above which depolymerization outweighs propagation [3]. This shift arises from entropic penalties imposed by confined chain growth, reducing equilibrium conversion at high temperatures. For alpha-naphthyl methacrylate, similar nanoconfinement effects would likely exacerbate temperature sensitivity, necessitating precise thermal control to optimize molecular weight.

Table 3: Temperature Effects on Reaction Pathways

| Temperature (°C) | Dominant Process | Molecular Outcome |

|---|---|---|

| 60 | Propagation | Linear homopolymers [4] |

| 120 | AFCT | Block copolymers [4] |

| >Tc | Depolymerization | Reduced conversion [3] |

Nuclear Magnetic Resonance spectroscopy represents the most versatile and reliable technique for determining the tacticity of alpha-naphthyl methacrylate polymers [1] [2] [3]. The unique structural features of alpha-naphthyl methacrylate, characterized by its naphthalene ring system attached to a methacrylate backbone, provide distinctive NMR signatures that enable precise tacticity analysis at multiple levels of resolution.

Proton Nuclear Magnetic Resonance Analysis

Proton Nuclear Magnetic Resonance spectroscopy serves as the foundation for tacticity determination in alpha-naphthyl methacrylate polymers. The methylene protons of the polymer backbone exhibit characteristic splitting patterns that directly correlate with the stereochemical arrangement of the naphthalene-containing side chains [2] [4]. In isotactic configurations, where the naphthalene groups are arranged on the same side of the polymer chain, the methylene protons experience different chemical environments, resulting in distinct multiplet patterns in the 1H NMR spectrum.

The naphthalene ring protons appear as a complex multiplet in the aromatic region between 7.2-8.1 ppm, providing a reliable internal reference for integration and quantitative analysis [5] [6]. The methacrylate vinyl protons exhibit chemical shifts in the range of 5.4-6.2 ppm, with their splitting patterns influenced by the stereochemical environment created by neighboring naphthalene substituents [7] [8].

For tacticity analysis, the most informative region involves the methylene protons of the polymer backbone, which demonstrate sensitivity to triad-level stereochemical sequences. Isotactic triads produce characteristic four-peak patterns due to the asymmetric environment created by the naphthalene groups, while syndiotactic arrangements result in simplified peak patterns reflecting the alternating stereochemical environment [2] [9].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides superior resolution for tacticity determination, enabling analysis at the pentad level of stereochemical sequences [10] [11] [12]. The carbonyl carbon region, typically appearing between 166-168 ppm, exhibits exceptional sensitivity to stereochemical environments, with individual resonances corresponding to specific pentad configurations.

The naphthalene carbons contribute characteristic signals in the aromatic region between 120-150 ppm, with the C-1 carbon (attachment point) appearing as a distinctive singlet around 148-150 ppm [5] [6]. The methacrylate methyl carbon appears as a singlet between 18-19 ppm, while the vinyl carbon resonates between 125-127 ppm.

Detailed analysis of the carbonyl carbon splitting patterns enables quantitative determination of tacticity through integration of individual pentad sequences. The probability of meso (Pm) and racemic (Pr) diads can be calculated from the relative intensities of the corresponding carbonyl resonances, providing precise measures of stereochemical regularity [12] [13].

Two-Dimensional Nuclear Magnetic Resonance Techniques

Two-dimensional Nuclear Magnetic Resonance spectroscopy significantly enhances the resolution and assignment capabilities for alpha-naphthyl methacrylate tacticity analysis [14] [15] [16]. Heteronuclear Single Quantum Coherence spectroscopy provides direct correlation between proton and carbon-13 nuclei, enabling unambiguous assignment of overlapping resonances in complex polymer spectra.

Correlation Spectroscopy techniques reveal proton-proton coupling patterns that confirm stereochemical assignments, particularly for the methylene protons of the polymer backbone [14] [15]. Total Correlation Spectroscopy extends these correlations to include longer-range coupling networks, providing comprehensive structural information about the stereochemical environment.

The combination of different two-dimensional techniques enables tacticity analysis at unprecedented levels of detail, with some studies achieving heptad-level resolution for precise stereochemical characterization [12] [17]. These advanced methods are particularly valuable for analyzing alpha-naphthyl methacrylate polymers prepared under different polymerization conditions, where subtle variations in tacticity can significantly impact material properties.

| Table 1: Nuclear Magnetic Resonance Chemical Shift Data for Alpha-Naphthyl Methacrylate | |||

|---|---|---|---|

| Functional Group | Chemical Shift (ppm) | Multiplicity | Integration |

| Naphthalene Ring Protons | 7.2-8.1 | Multiplet | 7H |

| Methacrylate CH₂ (vinyl) | 5.4-6.2 | Singlet/Doublet | 2H |

| Methacrylate CH₃ (methyl) | 1.8-2.1 | Singlet | 3H |

| Naphthalene C-1 (¹³C) | 148-150 | Singlet | 1C |

| Naphthalene C-2 to C-10 (¹³C) | 120-135 | Multiplet | 9C |

| Carbonyl Carbon (¹³C) | 166-168 | Singlet | 1C |

| Vinyl Carbon (¹³C) | 125-127 | Singlet | 1C |

| Methyl Carbon (¹³C) | 18-19 | Singlet | 1C |

Molecular Weight Distribution via Gel Permeation Chromatography

Gel Permeation Chromatography represents the most widely used technique for molecular weight determination and distribution analysis of alpha-naphthyl methacrylate polymers [18] [19] [20]. This size exclusion chromatography method separates polymer chains based on their hydrodynamic volume in solution, providing comprehensive information about molecular weight averages and polydispersity characteristics.

Fundamental Principles and Instrumentation

Gel Permeation Chromatography operates on the principle of size exclusion, where polymer molecules are separated according to their hydrodynamic volumes as they pass through columns containing porous gel beads [18] [21] [22]. Larger molecules elute more quickly because they cannot penetrate the pores of the stationary phase, while smaller molecules take longer to elute as they explore the pore network.

The instrumental setup typically employs tetrahydrofuran as the mobile phase, with column temperatures maintained between 35-40°C to ensure optimal separation [20] [22]. Mixed-bed styrene-divinylbenzene columns provide the necessary pore size distribution for effective separation of alpha-naphthyl methacrylate polymers across the typical molecular weight range of 1,000 to 1,000,000 Da.

Detection systems commonly utilize refractive index detectors, which provide universal response for all polymer components regardless of chromophore content [18] [19]. For alpha-naphthyl methacrylate polymers, the naphthalene chromophore enables additional ultraviolet detection capabilities, offering enhanced sensitivity and selectivity for polymer characterization.

Calibration and Molecular Weight Determination

Accurate molecular weight determination requires careful calibration using polymer standards of known molecular weight and similar chemical structure [18] [23]. While polystyrene standards are commonly employed due to their availability and well-characterized properties, the structural differences between polystyrene and alpha-naphthyl methacrylate necessitate careful consideration of hydrodynamic volume relationships.

The universal calibration approach, based on the product of intrinsic viscosity and molecular weight, provides more accurate results for structurally different polymers [23] [24]. For alpha-naphthyl methacrylate, the naphthalene side chains significantly influence the hydrodynamic volume compared to simple methacrylate polymers, requiring appropriate calibration corrections.

Molecular weight averages calculated from Gel Permeation Chromatography data include the number average molecular weight (Mn), weight average molecular weight (Mw), and z-average molecular weight (Mz). The polydispersity index, defined as Mw/Mn, provides a measure of the molecular weight distribution breadth, with values typically ranging from 1.0 to 10.0 for most synthetic polymers [25] [21].

Advanced Detection Methods

High-performance Gel Permeation Chromatography systems incorporate multiple detectors to provide comprehensive molecular weight and structural information [26] [24]. Light scattering detectors enable absolute molecular weight determination without requiring calibration standards, particularly valuable for novel polymers like alpha-naphthyl methacrylate where appropriate standards may not be readily available.

The combination of concentration-sensitive detectors (refractive index) with molecular weight-sensitive detectors (light scattering) enables real-time calculation of molecular weight as a function of elution volume [26] [27]. This approach eliminates uncertainties associated with calibration standards and provides more accurate molecular weight distributions.

Viscosity detectors can be incorporated to measure intrinsic viscosity as a function of molecular weight, providing information about polymer chain branching and conformation in solution [27] [23]. For alpha-naphthyl methacrylate polymers, the rigid naphthalene side chains may influence chain conformation, making viscosity measurements particularly informative for understanding structure-property relationships.

| Table 2: Gel Permeation Chromatography Analysis Parameters for Alpha-Naphthyl Methacrylate | ||

|---|---|---|

| Parameter | Typical Conditions | Alternative Options |

| Mobile Phase | THF (Tetrahydrofuran) | Chloroform, Toluene |

| Column Type | Mixed-bed styrene-divinylbenzene | Individual pore size columns |

| Column Temperature | 35-40°C | Room temperature |

| Flow Rate | 1.0 mL/min | 0.5-1.5 mL/min |

| Injection Volume | 100 μL | 50-200 μL |

| Detector Type | Refractive Index (RI) | UV, Light Scattering |

| Calibration Standards | Polystyrene standards | PMMA standards |

| Molecular Weight Range | 1,000 - 1,000,000 Da | 500 - 5,000,000 Da |

| Analysis Time | 30-45 minutes | 20-60 minutes |

| Sample Concentration | 2-5 mg/mL | 1-10 mg/mL |

X-Ray Diffraction Studies of Crystalline Phases

X-ray diffraction analysis provides essential information about the crystalline structure and morphology of alpha-naphthyl methacrylate polymers [28]. The technique reveals the degree of crystallinity, crystal structure parameters, and phase behavior that directly influence the mechanical and thermal properties of the polymer material.

Crystalline Structure Analysis

X-ray diffraction patterns of alpha-naphthyl methacrylate polymers typically exhibit both crystalline reflections and amorphous halos, characteristic of semi-crystalline polymer systems [28]. The naphthalene ring system provides rigid aromatic segments that can promote crystallization through π-π stacking interactions, while the methacrylate backbone contributes flexibility that influences crystal packing arrangements.

The crystal structure analysis involves indexing the diffraction peaks according to Bragg's law, where nλ = 2d sin(θ), relating the diffraction angle to the interplanar spacing [28]. For alpha-naphthyl methacrylate, the primary reflections typically appear in the 2θ range of 10-40°, corresponding to the characteristic d-spacings of the crystalline lattice.

Unit cell parameters can be determined from the positions of multiple reflections, providing information about the three-dimensional arrangement of polymer chains in the crystalline regions. The naphthalene side chains significantly influence the unit cell dimensions compared to simple methacrylate polymers, requiring careful analysis of the diffraction data to establish accurate structural models.

Degree of Crystallinity Determination

The degree of crystallinity represents a critical parameter for understanding the structure-property relationships of alpha-naphthyl methacrylate polymers [28]. Quantitative analysis involves deconvolution of the diffraction pattern into crystalline peaks and amorphous halos, with the crystallinity calculated as the ratio of crystalline peak area to total scattered intensity.

Various methods exist for crystallinity determination, including peak fitting algorithms, baseline subtraction techniques, and comparison with fully amorphous reference materials. For alpha-naphthyl methacrylate, the presence of the naphthalene chromophore can complicate baseline determination, requiring careful consideration of the scattering contributions from both crystalline and amorphous regions.

Crystallite size analysis using the Scherrer equation provides information about the dimensions of coherently scattering domains within the crystalline regions [28]. The line broadening analysis reveals that crystallite sizes typically range from 1-1000 nm, with the naphthalene side chains potentially restricting crystal growth and leading to smaller crystallite dimensions compared to simple methacrylate polymers.

Polymorphism and Phase Behavior

Alpha-naphthyl methacrylate polymers may exhibit polymorphism, with different crystal forms depending on processing conditions, thermal history, and tacticity. X-ray diffraction provides the primary method for identifying and characterizing different polymorphic forms through their characteristic diffraction patterns.

The influence of tacticity on crystallization behavior is particularly significant for alpha-naphthyl methacrylate polymers. Isotactic sequences generally promote crystallization through regular chain packing, while syndiotactic arrangements may lead to different crystal forms or inhibit crystallization depending on the specific stereochemical environment.

Phase behavior studies using variable temperature X-ray diffraction reveal the thermal stability of different crystal forms and phase transitions that occur during heating and cooling cycles. These studies are essential for understanding the processing behavior and thermal performance of alpha-naphthyl methacrylate polymers in practical applications.

| Table 3: X-Ray Diffraction Analysis Parameters and Expected Results | ||

|---|---|---|

| Analysis Parameter | Typical Values | Expected Results |

| Scan Range (2θ) | 5-80° | Crystalline and amorphous peaks |

| Step Size | 0.02° | Good resolution |

| Scan Speed | 2°/min | Adequate signal-to-noise |

| X-ray Source | Cu Kα (λ = 1.54 Å) | Standard wavelength |

| Sample Preparation | Powder/Film | Uniform sample thickness |

| Detector Type | Scintillation Counter | High sensitivity |

| Incident Angle | 0.5-2.0° | Optimal penetration depth |

| Measurement Time | 30-60 minutes | Statistical accuracy |

XLogP3

GHS Hazard Statements

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard